molecular formula C15H12N2S B14306358 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol CAS No. 112251-29-3

2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol

Cat. No.: B14306358
CAS No.: 112251-29-3
M. Wt: 252.3 g/mol
InChI Key: UMDLGJWKVRDDAT-UHFFFAOYSA-N
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Description

2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a benzene ring through a thiol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol typically involves the condensation of an indole derivative with a benzene thiol derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . This indole core can then be further functionalized to introduce the thiol group and the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol is unique due to its specific combination of an indole moiety with a benzene thiol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

112251-29-3

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)benzenethiol

InChI

InChI=1S/C15H12N2S/c18-15-8-4-3-7-14(15)17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H

InChI Key

UMDLGJWKVRDDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3S

Origin of Product

United States

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